molecular formula C14H7Cl2N3O2S B15308965 N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide

N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide

Cat. No.: B15308965
M. Wt: 352.2 g/mol
InChI Key: LGNWMDFDYHPUAU-UHFFFAOYSA-N
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Description

N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and α-haloketones.

    Coupling Reactions: The final step involves coupling the thiazole and benzofuran moieties through acetamide linkage using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyano-1,3-thiazol-2-yl)-2-(6-chloro-1-benzofuran-3-yl)acetamide
  • N-(5-cyano-1,3-thiazol-2-yl)-2-(7-chloro-1-benzofuran-3-yl)acetamide
  • N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-2-yl)acetamide

Uniqueness

The uniqueness of N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its potential advantages and applications.

Properties

Molecular Formula

C14H7Cl2N3O2S

Molecular Weight

352.2 g/mol

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-2-(6,7-dichloro-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C14H7Cl2N3O2S/c15-10-2-1-9-7(6-21-13(9)12(10)16)3-11(20)19-14-18-5-8(4-17)22-14/h1-2,5-6H,3H2,(H,18,19,20)

InChI Key

LGNWMDFDYHPUAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CO2)CC(=O)NC3=NC=C(S3)C#N)Cl)Cl

Origin of Product

United States

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